Cas no 719278-42-9 (1H-Pyrrole-2,5-dicarboxamide)

1H-Pyrrole-2,5-dicarboxamide is a heterocyclic organic compound featuring a pyrrole core with two carboxamide functional groups at the 2- and 5-positions. This structure imparts versatility in synthetic and material applications, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional polymers. Its rigid, planar conformation enhances binding interactions in molecular recognition processes, making it valuable in medicinal chemistry for drug design. The compound’s dual amide groups facilitate hydrogen bonding, improving solubility and stability in various solvents. Additionally, its electron-rich pyrrole ring enables participation in electrophilic substitution reactions, broadening its utility in fine chemical synthesis. Suitable for research and industrial applications requiring precise molecular frameworks.
1H-Pyrrole-2,5-dicarboxamide structure
1H-Pyrrole-2,5-dicarboxamide structure
Product name:1H-Pyrrole-2,5-dicarboxamide
CAS No:719278-42-9
MF:C6H7N3O2
Molecular Weight:153.13868
MDL:MFCD18810114
CID:558365
PubChem ID:21622235

1H-Pyrrole-2,5-dicarboxamide 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2,5-dicarboxamide
    • 1H-Pyrrole-2,5-dicarboxamide(9CI)
    • SB63729
    • AKOS027413257
    • SCHEMBL3576164
    • 2,5-dicarboxamidopyrrole
    • 719278-42-9
    • DTXSID90616396
    • EN300-226162
    • Z2235409303
    • MDL: MFCD18810114
    • インチ: InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11)
    • InChIKey: DFIPNKZUNZIMDW-UHFFFAOYSA-N
    • SMILES: c1cc([nH]c1C(=O)N)C(=O)N

計算された属性

  • 精确分子量: 153.053826475g/mol
  • 同位素质量: 153.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 102Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • Boiling Point: 538.7±35.0 °C at 760 mmHg
  • フラッシュポイント: 279.6±25.9 °C
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

1H-Pyrrole-2,5-dicarboxamide Security Information

1H-Pyrrole-2,5-dicarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-226162-1.0g
1H-pyrrole-2,5-dicarboxamide
719278-42-9 95%
1.0g
$1500.0 2024-06-20
TRC
B530438-25mg
1H-pyrrole-2,5-dicarboxamide
719278-42-9
25mg
$ 295.00 2022-04-02
Enamine
EN300-226162-0.5g
1H-pyrrole-2,5-dicarboxamide
719278-42-9 95%
0.5g
$1170.0 2024-06-20
Enamine
EN300-226162-1g
1H-pyrrole-2,5-dicarboxamide
719278-42-9 95%
1g
$1500.0 2023-09-15
Aaron
AR00624T-5g
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
5g
$6005.00 2023-12-13
1PlusChem
1P0061WH-500mg
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
500mg
$1502.00 2025-02-21
1PlusChem
1P0061WH-50mg
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
50mg
$485.00 2025-02-21
A2B Chem LLC
AC81601-50mg
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
50mg
$401.00 2024-04-19
Aaron
AR00624T-50mg
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
50mg
$503.00 2025-01-23
1PlusChem
1P0061WH-250mg
1H-Pyrrole-2,5-dicarboxamide
719278-42-9 95%
250mg
$974.00 2025-02-21

1H-Pyrrole-2,5-dicarboxamideに関する追加情報

Recent Advances in the Study of 1H-Pyrrole-2,5-dicarboxamide (CAS: 719278-42-9) in Chemical Biology and Pharmaceutical Research

The compound 1H-Pyrrole-2,5-dicarboxamide (CAS: 719278-42-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its pyrrole core and dicarboxamide functional groups, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. Recent literature highlights its role as a versatile scaffold for drug development, particularly in the context of targeting protein-protein interactions and enzyme inhibition.

One of the most notable advancements in the study of 1H-Pyrrole-2,5-dicarboxamide is its application in the design of small-molecule inhibitors for kinases and other enzymes involved in disease pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity and selectivity, leading to the identification of several promising lead candidates with improved pharmacokinetic properties.

In addition to its kinase inhibitory potential, 1H-Pyrrole-2,5-dicarboxamide has also been investigated for its role in modulating protein-protein interactions (PPIs). A recent study in Nature Chemical Biology reported the development of a novel class of PPI inhibitors based on this scaffold, which effectively disrupt the interaction between key signaling proteins in cancer cells. The study employed a combination of computational modeling and high-throughput screening to identify the most effective derivatives, paving the way for further preclinical evaluation.

The synthetic accessibility of 1H-Pyrrole-2,5-dicarboxamide has also been a focus of recent research. A 2022 publication in Organic Letters detailed an efficient and scalable synthetic route for this compound, utilizing a one-pot multicomponent reaction strategy. This method not only improves the yield and purity of the target compound but also reduces the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

Beyond its applications in drug discovery, 1H-Pyrrole-2,5-dicarboxamide has shown promise in the field of chemical biology as a tool for probing biological systems. For instance, a recent study in ACS Chemical Biology described the use of fluorescently labeled derivatives of this compound to visualize and track the dynamics of specific protein targets in live cells. This approach provides valuable insights into the spatiotemporal regulation of cellular processes and could facilitate the development of new diagnostic tools.

In conclusion, the compound 1H-Pyrrole-2,5-dicarboxamide (CAS: 719278-42-9) represents a highly versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to protein-protein interaction modulation, underscore its potential as a cornerstone for future drug discovery efforts. Continued research into its synthetic optimization, biological activity, and therapeutic potential is expected to yield further breakthroughs in the coming years.

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